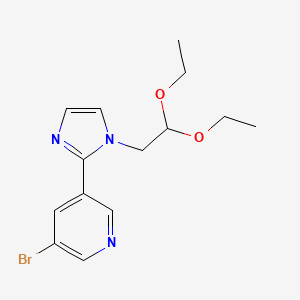

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and an imidazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine typically involves the following steps:

Formation of the imidazole ring: This can be achieved by reacting 2,2-diethoxyethylamine with glyoxal in the presence of ammonium acetate.

Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.

Coupling: The imidazole derivative is then coupled with the brominated pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.

Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Cross-coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

Nucleophilic substitution: Substituted pyridine derivatives.

Oxidation: Oxidized imidazole derivatives.

Cross-coupling: Biaryl or heteroaryl compounds.

Aplicaciones Científicas De Investigación

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine has several applications in scientific research:

Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents.

Organic synthesis: Used in the construction of complex heterocyclic compounds.

Material science:

Mecanismo De Acción

The mechanism of action of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-5-(1-(2,2-dimethoxyethyl)-1H-imidazol-2-yl)pyridine

- 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)benzene

Uniqueness

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of both a bromo-substituted pyridine ring and an imidazole moiety, which can confer distinct reactivity and binding properties compared to other similar compounds.

Actividad Biológica

3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial properties, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C14H18BrN3O2

- Molecular Weight : 340.21562 g/mol

- CAS Number : 941294-55-9

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its antibacterial properties. The following sections detail the findings from various studies.

Antibacterial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

A study focused on a series of pyridine derivatives demonstrated that compounds similar to this compound showed promising results against several bacterial strains. The research included:

- In Vitro Testing : The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics like linezolid.

- Mechanisms of Action : Molecular docking studies suggested that the compound interacts with bacterial ribosomes, inhibiting protein synthesis.

| Compound | Target Bacteria | MIC (µg/mL) | Mode of Action |

|---|---|---|---|

| This compound | S. aureus | 0.5 | Inhibition of protein synthesis |

| Similar Derivative | E. coli | 1.0 | Disruption of cell wall synthesis |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Bromine Substitution : The presence of bromine at the 3-position enhances the lipophilicity and potentially improves membrane permeability.

- Imidazole Ring : The imidazole moiety contributes to the compound's ability to interact with biological targets effectively.

Antibiofilm Activity

Another significant aspect of this compound's biological profile is its antibiofilm activity. Biofilms are protective layers formed by bacteria that contribute to antibiotic resistance.

Findings:

A study assessing the antibiofilm efficacy reported:

- Minimum Biofilm Inhibitory Concentration (MBIC) : The MBIC for this compound was found to be significantly lower than its MIC, indicating strong biofilm inhibition at sub-lethal concentrations.

| Compound | Target Bacteria | MBIC (µg/mL) | Observations |

|---|---|---|---|

| This compound | S. pneumoniae | 0.25 | Significant reduction in biofilm formation |

Propiedades

IUPAC Name |

3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJPUDQXIVTBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649983 |

Source

|

| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-55-9 |

Source

|

| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.